molecular formula C19H10N2O7 B3503083 4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

Cat. No.: B3503083
M. Wt: 378.3 g/mol
InChI Key: GYGXHUBBHPKQNQ-UHFFFAOYSA-N
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Description

4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound features a benzoic acid moiety linked to a benzo[de]isoquinoline core, which is further functionalized with hydroxy and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid typically involves multiple steps:

    Formation of the Benzo[de]isoquinoline Core: The initial step involves the construction of the benzo[de]isoquinoline core. This can be achieved through a cyclization reaction of appropriate precursors, such as phthalic anhydride and aniline derivatives, under acidic conditions.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Benzoic Acid Functionalization: The final step involves the attachment of the benzoic acid moiety, which can be achieved through esterification followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorosulfonic acid for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes. It also shows promise in the development of fluorescent probes for bioimaging applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA. The hydroxy group allows for hydrogen bonding interactions, enhancing its binding affinity to target proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid: Unique due to its specific functional groups and their positions.

    Benzo[de]isoquinoline-1,3-dione derivatives: Similar core structure but different functional groups.

    Naphthalimide derivatives: Similar in terms of electronic properties and applications in fluorescent probes.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(5-hydroxy-6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O7/c22-14-8-13-15-11(16(14)21(27)28)2-1-3-12(15)17(23)20(18(13)24)10-6-4-9(5-7-10)19(25)26/h1-8,22H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGXHUBBHPKQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC(=C2[N+](=O)[O-])O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
Reactant of Route 2
4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
Reactant of Route 3
4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
Reactant of Route 4
4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
Reactant of Route 5
4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
Reactant of Route 6
4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

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